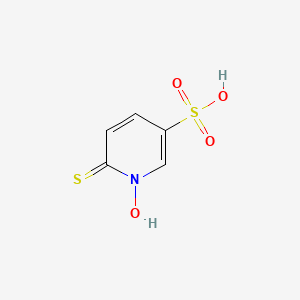
5,5'-(Hexadecane-1,16-diyl)ditetracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(Hexadecane-1,16-diyl)ditetracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of two tetracene units connected by a hexadecane chain. Tetracene is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Hexadecane-1,16-diyl)ditetracene typically involves the coupling of two tetracene units with a hexadecane linker. One common method is the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often include:
Catalyst: Palladium(0) or Palladium(II) complexes
Ligands: Phosphine ligands such as triphenylphosphine
Solvent: Toluene or dimethylformamide (DMF)
Base: Potassium carbonate or sodium carbonate
Temperature: 80-120°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of 5,5’-(Hexadecane-1,16-diyl)ditetracene may involve large-scale palladium-catalyzed coupling reactions in continuous flow reactors. This method ensures high yield and purity of the product while minimizing waste and reaction time.
化学反応の分析
Types of Reactions
5,5’-(Hexadecane-1,16-diyl)ditetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of tetracenequinone derivatives.
Reduction: Formation of dihydrotetracene or tetrahydrotetracene.
Substitution: Formation of halogenated or alkylated tetracene derivatives.
科学的研究の応用
5,5’-(Hexadecane-1,16-diyl)ditetracene has several scientific research applications:
Organic Electronics: Used in the development of OLEDs and OFETs due to its excellent charge transport properties.
Photovoltaics: Employed in organic solar cells as an active layer material.
Sensors: Utilized in chemical sensors for detecting volatile organic compounds.
Biomedical Research: Investigated for its potential use in drug delivery systems and bioimaging.
作用機序
The mechanism of action of 5,5’-(Hexadecane-1,16-diyl)ditetracene in organic electronics involves the transport of charge carriers (electrons and holes) through its conjugated π-system. The molecular targets include the active layers in OLEDs and OFETs, where the compound facilitates efficient charge injection and transport. In photovoltaics, it absorbs light and generates excitons, which are then separated into free charge carriers.
類似化合物との比較
Similar Compounds
Tetracene: A simpler polycyclic aromatic hydrocarbon with similar electronic properties.
Pentacene: Another polycyclic aromatic hydrocarbon with extended conjugation, offering higher charge mobility.
Anthracene: A smaller polycyclic aromatic hydrocarbon with lower charge mobility compared to tetracene.
Uniqueness
5,5’-(Hexadecane-1,16-diyl)ditetracene is unique due to its extended conjugation and flexible hexadecane linker, which enhances its solubility and processability in organic solvents. This makes it a valuable material for solution-processed organic electronic devices.
特性
CAS番号 |
920514-11-0 |
|---|---|
分子式 |
C52H54 |
分子量 |
679.0 g/mol |
IUPAC名 |
5-(16-tetracen-5-ylhexadecyl)tetracene |
InChI |
InChI=1S/C52H54/c1(3-5-7-9-11-13-31-49-47-29-21-19-27-43(47)35-45-33-39-23-15-17-25-41(39)37-51(45)49)2-4-6-8-10-12-14-32-50-48-30-22-20-28-44(48)36-46-34-40-24-16-18-26-42(40)38-52(46)50/h15-30,33-38H,1-14,31-32H2 |
InChIキー |
PXQBYMWDWHHPPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C4C=CC=CC4=C3CCCCCCCCCCCCCCCCC5=C6C=CC=CC6=CC7=CC8=CC=CC=C8C=C75 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate](/img/structure/B14188832.png)




![8-(6-Iodobenzo[d][1,3]dioxol-5-ylthio)-9-(pent-4-ynyl)-9H-purin-6-amine](/img/structure/B14188862.png)


![4,7-Dihydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B14188882.png)


![(2S)-2-{1-[(2S)-1-Ethoxy-1-oxopentan-2-yl]hydrazinyl}propanoic acid](/img/structure/B14188902.png)

![Butyl [(6-chloropyridin-3-yl)methyl]phenylphosphinate](/img/structure/B14188916.png)
